molecular formula C20H20F3NO B14186348 (3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one CAS No. 846059-55-0

(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one

Cat. No.: B14186348
CAS No.: 846059-55-0
M. Wt: 347.4 g/mol
InChI Key: GQMYWKRLZKJCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one typically involves a multi-step process. One common method includes the condensation of 2,6-diethylphenylamine with 4,4,4-trifluoro-1-phenylbutan-1-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(2,6-Dimethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one
  • (3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-butylbutan-1-one

Uniqueness

(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

846059-55-0

Molecular Formula

C20H20F3NO

Molecular Weight

347.4 g/mol

IUPAC Name

3-(2,6-diethylphenyl)imino-4,4,4-trifluoro-1-phenylbutan-1-one

InChI

InChI=1S/C20H20F3NO/c1-3-14-11-8-12-15(4-2)19(14)24-18(20(21,22)23)13-17(25)16-9-6-5-7-10-16/h5-12H,3-4,13H2,1-2H3

InChI Key

GQMYWKRLZKJCNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C(CC(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.